N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a succinic acid backbone and a 2,5-dioxopyrrolidin-1-yl group attached to a phenyl ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,5-dioxopyrrolidin-1-yl group: This step involves the reaction of succinic anhydride with an amine to form the 2,5-dioxopyrrolidin-1-yl group.
Attachment to the phenyl ring: The 2,5-dioxopyrrolidin-1-yl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the succinic acid backbone: The final step involves the formation of the succinic acid backbone through a series of condensation and hydrolysis reactions.
Industrial Production Methods
Industrial production of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to optimize reaction conditions.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl ring or the succinic acid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to produce physiological effects.
Signal Transduction: Influencing signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid can be compared with other similar compounds, such as:
N-Phenylsuccinimide: Similar structure but lacks the 2,5-dioxopyrrolidin-1-yl group.
Succinic Acid Derivatives: Various derivatives with different substituents on the succinic acid backbone.
Pyrrolidinone Compounds: Compounds containing the pyrrolidinone ring with different functional groups.
The uniqueness of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
834894-51-8 |
---|---|
Molecular Formula |
C14H14N2O6 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
(2S)-2-[4-(2,5-dioxopyrrolidin-1-yl)anilino]butanedioic acid |
InChI |
InChI=1S/C14H14N2O6/c17-11-5-6-12(18)16(11)9-3-1-8(2-4-9)15-10(14(21)22)7-13(19)20/h1-4,10,15H,5-7H2,(H,19,20)(H,21,22)/t10-/m0/s1 |
InChI Key |
LNVLNWFJMOMOMO-JTQLQIEISA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.